1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an iodo-substituted phenyl group, a morpholinophenyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodo-substituted phenyl group: This step may involve the iodination of a methylphenyl precursor using iodine and an oxidizing agent.
Attachment of the morpholinophenyl group: This can be done through nucleophilic substitution reactions, where the morpholinophenyl group is introduced to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- 1-(4-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- 1-(4-Fluoro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
Uniqueness
1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is unique due to the presence of the iodo group, which can impart distinct chemical and biological properties compared to its bromo, chloro, and fluoro analogs. The iodo group can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
1-(4-iodo-2-methylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22IN3O3/c1-14-12-15(22)2-7-19(14)25-20(26)13-18(21(25)27)23-16-3-5-17(6-4-16)24-8-10-28-11-9-24/h2-7,12,18,23H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKMRBFCZJHALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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